molecular formula C16H11N B11890935 2H-Indeno(4,5-h)isoquinoline CAS No. 522-43-0

2H-Indeno(4,5-h)isoquinoline

Cat. No.: B11890935
CAS No.: 522-43-0
M. Wt: 217.26 g/mol
InChI Key: JHCGFTKIMCQMHR-UHFFFAOYSA-N
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Description

2H-Indeno(4,5-h)isoquinoline is a heterocyclic aromatic compound that belongs to the class of isoquinolines. This compound is characterized by a fused ring structure that includes both an indene and an isoquinoline moiety. Isoquinolines are known for their wide range of biological activities and applications in medicinal chemistry, materials science, and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nitrogen atom insertion into indenes using phenyliodine(III) diacetate (PIDA) and ammonium carbamate as the nitrogen source . This reaction is carried out under mild conditions and is compatible with various substitution patterns and functional groups.

Industrial Production Methods: Industrial production of 2H-Indeno(4,5-h)isoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2H-Indeno(4,5-h)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Isoquinoline-1,3-diones.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Functionalized isoquinoline derivatives with various substituents.

Comparison with Similar Compounds

Uniqueness: 2H-Indeno(4,5-h)isoquinoline stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties.

Biological Activity

2H-Indeno(4,5-h)isoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

The primary biological activity of this compound is attributed to its role as an inhibitor of topoisomerase I , an enzyme essential for DNA replication and transcription. By inhibiting this enzyme, the compound disrupts the DNA repair process in cancer cells, leading to cell death. This mechanism is similar to that of established anticancer agents like camptothecin .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the structure of this compound can significantly influence its biological activity. For instance, the introduction of methoxy groups on the indenone ring has been shown to enhance the compound's potency against various cancer cell lines. A systematic study revealed that compounds with multiple methoxy substituents exhibited improved antiproliferative activity .

Anticancer Activity

A notable study evaluated the antiproliferative effects of various indenoisoquinoline derivatives against approximately 55 different human cancer cell lines. The results indicated that certain analogues with specific structural modifications displayed GI50 values (the concentration required to inhibit cell growth by 50%) below 1 μM, suggesting potent anticancer properties. For example, one analogue with three methoxy groups on the indenone ring demonstrated superior activity compared to others .

Nitration Effects

Further investigations into nitrated analogues of indenoisoquinolines revealed that nitration significantly enhances biological activity. The study found that a single nitro group on the isoquinoline ring combined with methoxy groups on the indenone ring resulted in compounds with increased topoisomerase I inhibition and antiproliferative effects . This highlights the importance of electronic and steric factors in optimizing drug efficacy.

Comparative Analysis

The following table summarizes key findings regarding the biological activity of this compound compared to related compounds:

Compound Mechanism GI50 (μM) Notes
This compoundTopoisomerase I inhibitor< 1Potent against various cancer cell lines
Nitrated IndenoisoquinolineEnhanced topoisomerase inhibition< 0.5Significant increase in potency with nitration
CamptothecinTopoisomerase I inhibitor< 1Established anticancer agent

Properties

CAS No.

522-43-0

Molecular Formula

C16H11N

Molecular Weight

217.26 g/mol

IUPAC Name

7H-indeno[4,5-h]isoquinoline

InChI

InChI=1S/C16H11N/c1-2-11-4-7-15-14(13(11)3-1)6-5-12-8-9-17-10-16(12)15/h1-8,10H,9H2

InChI Key

JHCGFTKIMCQMHR-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C=CC3=C4C=CC=C4C=CC3=C2C=N1

Origin of Product

United States

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